![molecular formula C20H15N3O3 B5911829 N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide, also known as PBDH, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including in the field of medicine and biochemistry. In
Mecanismo De Acción
The mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival. Additionally, N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its high potency. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide exhibits potent anti-tumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one of the limitations of using N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide. One of the most promising directions is in the development of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide-based drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide and its potential applications in other fields, such as biochemistry and materials science. Finally, studies are needed to optimize the synthesis method of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide to improve its yield and solubility.
Métodos De Síntesis
The synthesis of N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide involves the reaction of 3-pyridinecarboxaldehyde and 1,3-benzodioxole-5-carbohydrazide in the presence of phenylboronic acid and a palladium catalyst. The reaction takes place under mild conditions and yields a high percentage of the desired product.
Aplicaciones Científicas De Investigación
N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has shown potential in various scientific research applications. One of the most promising applications is in the field of medicine, where N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide has been found to exhibit anti-tumor activity. Studies have shown that N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-20(15-8-9-17-18(11-15)26-13-25-17)23-22-19(14-5-2-1-3-6-14)16-7-4-10-21-12-16/h1-12H,13H2,(H,23,24)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGKEDBTYHULW-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-phenyl(pyridin-3-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
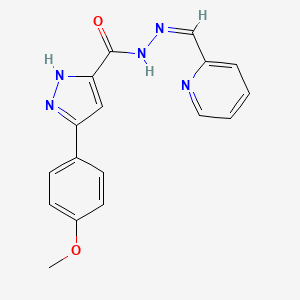
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
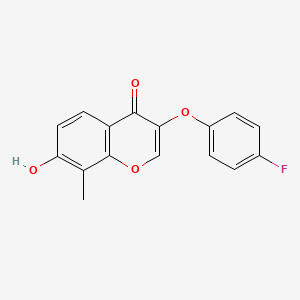
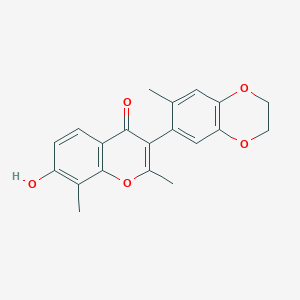
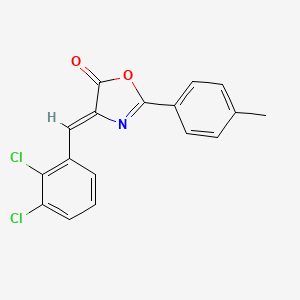
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
acetate](/img/structure/B5911809.png)
![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
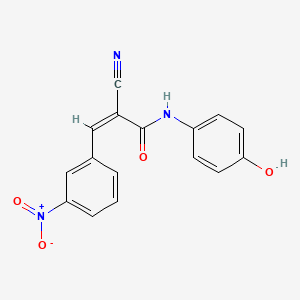
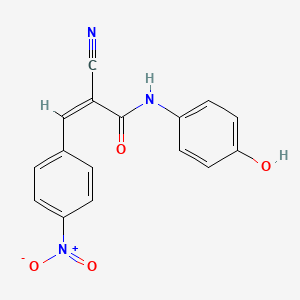

![4-[(5-bromo-2-furyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911853.png)